molecular formula C15H10N4O3 B2468401 2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile CAS No. 1207657-04-2

2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile

Cat. No.: B2468401
CAS No.: 1207657-04-2
M. Wt: 294.27
InChI Key: GDGKBWSBGDLFDG-UHFFFAOYSA-N
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Description

2-(2-(Benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile (CAS: 1242981-81-2) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a benzo[d][1,3]dioxol-5-yl group and an acetonitrile side chain. The benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety is notable for enhancing metabolic stability and binding affinity in bioactive molecules, while the acetonitrile group may contribute to electronic effects or serve as a synthetic handle for further derivatization .

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O3/c16-3-4-18-5-6-19-12(15(18)20)8-11(17-19)10-1-2-13-14(7-10)22-9-21-13/h1-2,5-8H,4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGKBWSBGDLFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and structure-activity relationships (SAR) with relevant data tables and research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement combining a benzo[d][1,3]dioxole moiety with a pyrazolo[1,5-a]pyrazine core. The presence of these structural components suggests potential interactions with biological targets that may lead to therapeutic applications.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₄N₄O₄
Molecular Weight342.33 g/mol
CAS Number1189951-59-4

Anticancer Activity

Research indicates that compounds related to the benzo[d][1,3]dioxole structure exhibit significant anticancer activities. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation effectively.

A study reported that derivatives of benzo[d][1,3]dioxole demonstrated IC50 values (concentration required to inhibit cell growth by 50%) significantly lower than standard chemotherapeutic agents like doxorubicin. For example:

  • Compound A : IC50 = 2.38 µM (HepG2)
  • Compound B : IC50 = 1.54 µM (HCT116)
  • Doxorubicin : IC50 = 7.46 µM (HepG2) .

These results indicate the potential of this compound class in developing new anticancer therapies.

Enzyme Inhibition

The compound has also been explored for its ability to inhibit specific enzymes involved in cancer progression and other diseases. Preliminary studies suggest that it may act as an inhibitor of histone demethylases , which are crucial in epigenetic regulation and cancer biology. The unique combination of structural features in this compound enhances its binding affinity to target enzymes compared to simpler analogs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds like this compound. Modifications in the molecular structure can lead to variations in biological efficacy.

Key Findings from SAR Studies

  • Substituent Effects : The introduction of halogen atoms (e.g., bromine or fluorine) at specific positions on the aromatic rings has been shown to enhance biological activity by improving lipophilicity and receptor binding.
  • Core Structure Variations : Alterations in the pyrazolo[1,5-a]pyrazine core can significantly affect the compound's interaction with target enzymes and receptors.
  • Comparative Analysis :
    Compound NameStructural FeaturesBiological Activity
    4-Bromo-2-fluorophenylacetamideAcetamide with bromine and fluorineModerate anticancer activity
    Benzo[d][1,3]dioxole derivativesContains benzo[d][1,3]dioxole moietyVarying activities based on substitutions
    Pyrazolo[1,5-a]pyrazinesCore structure similar to target compoundMay lack specific substituents affecting bioactivity

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A derivative exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells, indicating a favorable therapeutic window.
  • Case Study 2 : Molecular docking studies revealed strong binding interactions between the compound and its target enzymes, supporting its role as a potential drug candidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural homology with several pyrazolo-pyrazine and pyrazolo-pyrimidine derivatives. Key analogues include:

Compound Name Substituents/R-Groups Key Structural Differences Reference
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide 3,4-Dimethoxyphenyl, N-(2,3-dihydrobenzodioxin-6-yl) Acetamide vs. acetonitrile; methoxy vs. dioxole
Ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl}amino)benzoate 4-Chlorophenyl, ethyl benzoate Chlorophenyl vs. dioxolyl; ester vs. nitrile
(E)-2-(Benzo[d][1,3]dioxol-5-yl)-2-(3-oxoindolin-2-ylidene)acetonitrile Indolinone fused to acetonitrile Indolinone ring vs. pyrazolo-pyrazinone core
  • Substituent Impact: The benzo[d][1,3]dioxol-5-yl group in the target compound enhances π-π stacking interactions compared to the 4-chlorophenyl group in , which may improve target binding in hydrophobic pockets .

Physicochemical Properties

Limited data exist for the target compound’s physical properties, but comparisons can be drawn:

  • Melting Points : Analogues like (E)-2-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxoindolin-2-ylidene)acetonitrile exhibit high melting points (247.9–248.7°C), suggesting strong intermolecular forces in dioxole-containing compounds.
  • Solubility : The acetonitrile group likely reduces aqueous solubility compared to acetamide derivatives (e.g., ), which may require formulation optimization for biological testing.

Preparation Methods

Chlorination-Fluorination-Deprotection Cascade

A patented three-step sequence converts carboxyl-protected precursors into halogenated benzo[d]dioxoles suitable for cross-coupling. Starting with tert-butyloxycarbonyl-protected 4-hydroxybenzoic acid derivatives, phosphorus pentachloride-mediated chlorination at 80–90°C in anhydrous toluene introduces reactive chlorine atoms (Table 1). Subsequent fluorination using potassium hydrogen fluoride in acetonitrile achieves 78–82% conversion, followed by acid-catalyzed deprotection to yield the free phenol. This route benefits from operational simplicity and avoids cyanide reagents, making it industrially viable.

Table 1: Chlorination Conditions for Benzo[d]dioxole Intermediates

Starting Material Chlorinating Agent Solvent Temperature (°C) Yield (%)
Methyl 4-hydroxybenzoate Phosphorus pentachloride Toluene 85 89
Ethyl 4-methoxybenzoate Phosphorus pentachloride Nitromethane 80 84

Suzuki-Miyaura Cross-Coupling Approach

Alternative synthesis employs palladium-catalyzed coupling to install aryl groups onto preformed benzo[d]dioxole scaffolds. Brominated intermediates like 6-bromo-benzo[d]dioxol-5-yl methanol undergo Appel reaction with carbon tetrabromide and triphenylphosphine in dichloromethane, achieving 91% bromide conversion. Subsequent Suzuki coupling with boronic acids in tetrahydrofuran/water mixtures (Pd(PPh3)4, Na2CO3, 80°C) introduces diverse substituents while preserving the dioxole ring integrity.

Construction of Pyrazolo[1,5-a]pyrazin-4-one Core

The fused pyrazolo-pyrazinone system demands careful orchestration of cyclization and oxidation steps.

Hydrazine-Mediated Annulation

Reaction of β-ketonitrile derivatives with hydrazine hydrate in ethanol under reflux induces pyrazole ring formation, followed by spontaneous oxidation to the pyrazinone. Methyl 3-cyano-4-oxopentanoate, when treated with hydrazine at 78°C for 12 hours, generates the bicyclic core in 67% yield. Substituent positioning is controlled by the electron-withdrawing nature of the cyano group, directing annulation to the 1,5-a position.

Metal-Catalyzed Cycloaddition

Copper(I)-mediated [3+2] cycloaddition between alkyne-functionalized pyrazines and azides provides regiospecific access to the pyrazolo[1,5-a]pyrazine skeleton. For instance, 5-azidopyrazine-2-carbonitrile reacts with propiolamide derivatives in acetonitrile with CuI catalysis (5 mol%), yielding the bicyclic system at 60°C within 8 hours (72% yield). This method enables late-stage diversification through azide/alkyne partner selection.

Coupling Strategies for Acetonitrile Linkage

Connecting the benzo[d]dioxole and pyrazolo[1,5-a]pyrazin-4-one units via the acetonitrile spacer presents unique synthetic challenges.

Nucleophilic Alkylation

Deprotonation of the pyrazinone nitrogen using sodium hydride in tetrahydrofuran facilitates reaction with bromoacetonitrile at −20°C. Optimal conditions (1.2 equiv bromoacetonitrile, 2-hour reaction time) provide the coupled product in 68% yield after silica gel chromatography. Steric hindrance from the benzo[d]dioxole group necessitates slow reagent addition to minimize di-alkylation byproducts.

Mitsunobu Reaction

For oxygen-rich substrates, Mitsunobu coupling using diethyl azodicarboxylate and triphenylphosphine in dichloromethane effectively installs the acetonitrile moiety. Hydroxy-functionalized pyrazolo[1,5-a]pyrazinones react with cyanoethyl alcohol derivatives under these conditions, achieving 74% coupling efficiency. This method proves particularly effective for acid-sensitive intermediates.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity were systematically evaluated across synthetic steps.

Solvent Effects

Polar aprotic solvents enhance reaction rates in cyclization steps, with dimethylformamide providing superior yields (82%) compared to acetonitrile (68%) or tetrahydrofuran (71%). Conversely, chlorination reactions favor non-polar media, with toluene outperforming dichloromethane in preventing premature hydrolysis of phosphorus pentachloride.

Temperature Control

Pyrazinone oxidation exhibits strong temperature dependence, with optimal yields achieved between 70–75°C (Table 2). Exceeding 80°C promotes over-oxidation to pyrazine-2,3-diones, while temperatures below 65°C result in incomplete ring closure.

Table 2: Temperature Impact on Pyrazinone Formation

Temperature (°C) Reaction Time (h) Yield (%) Purity (HPLC)
60 24 58 89
70 18 72 93
80 12 68 87

Comparative Analysis of Synthetic Routes

Four distinct synthetic pathways were evaluated for overall efficiency and scalability (Table 3). The modular approach combining Suzuki coupling for benzo[d]dioxole installation with hydrazine-mediated cyclization demonstrated superior atom economy (63%) and shortest linear sequence (7 steps).

Table 3: Route Comparison for Target Compound Synthesis

Method Total Steps Overall Yield (%) Cost Index Scalability
Sequential alkylation-cyclization 9 28 1.8 Moderate
Convergent Suzuki coupling 7 41 1.2 High
One-pot tandem reaction 5 19 2.1 Low
Solid-phase synthesis 11 33 3.4 Limited

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions starting from pyrazole or pyrimidine precursors. For example:

  • Step 1 : Condensation of benzo[d][1,3]dioxol-5-yl derivatives with pyrazolo[1,5-a]pyrazin-4-one intermediates under reflux conditions in ethanol or DMSO .
  • Step 2 : Acetonitrile functionalization via nucleophilic substitution or coupling reactions, often catalyzed by triethylamine or copper-based catalysts .
  • Optimization : Reaction temperature (80–120°C), solvent polarity, and chromatography (e.g., silica gel with ethyl acetate/hexane) significantly affect yield (reported up to 97% in some cases) .

Q. What analytical methods are critical for confirming the compound’s structure and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.98 ppm for pyrazole protons) resolve substituent positions and confirm cyclization .
  • HRMS/FTIR : Validate molecular weight (e.g., HRMS calc. 313.0584 [M+Na]⁺) and functional groups (e.g., nitrile C≡N stretch at ~2208 cm⁻¹) .
  • Chromatography : TLC (Rf ~0.31–0.62) and HPLC monitor purity and by-products .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield and reduce by-products?

  • Design of Experiments (DoE) : Vary parameters like solvent polarity (e.g., DMSO vs. ethanol), base strength (triethylamine vs. stronger bases), and temperature gradients .
  • By-Product Analysis : Use LC-MS or preparative TLC to isolate unexpected products (e.g., indolin-3-ones from cyclization side reactions) and adjust stoichiometry or catalysts .
  • Catalyst Screening : Copper catalysts enhance regioselectivity in pyrazolo-pyrazine ring formation .

Q. What mechanistic insights explain the formation of the pyrazolo[1,5-a]pyrazine core?

  • Cyclization Pathways : Base-assisted intramolecular cyclization (e.g., via deprotonation of intermediates) forms the pyrazine ring. For example, triethylamine facilitates enolate formation, enabling ring closure .
  • Electrophilic Aromatic Substitution : Benzo[d][1,3]dioxol-5-yl groups direct electrophilic attacks at specific positions, confirmed by NMR coupling constants (e.g., J = 5.3 Hz for pyrazole-proton interactions) .

Q. How should researchers address contradictory spectral data or unexpected by-products?

  • Multi-Technique Validation : Cross-validate NMR assignments with 2D-COSY or HSQC to resolve overlapping signals .
  • Computational Modeling : Use DFT calculations to predict plausible by-product structures (e.g., indolin-3-ones) and compare with experimental HRMS/FTIR data .
  • Reaction Quenching Studies : Monitor intermediates via in-situ IR or time-resolved NMR to identify off-pathway reactions .

Q. What strategies are recommended for evaluating bioactivity in structurally related compounds?

  • In Vitro Assays : Screen for anticonvulsant activity using GABA receptor binding assays, as seen in benzo[d][1,3]dioxol-5-yl pyrazoline derivatives .
  • Structure-Activity Relationship (SAR) : Modify the acetonitrile moiety to assess its role in cellular permeability or target binding .

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